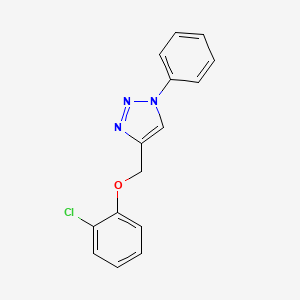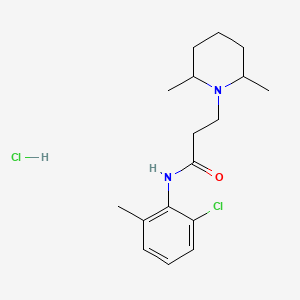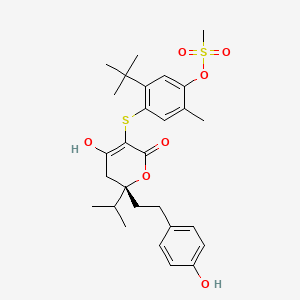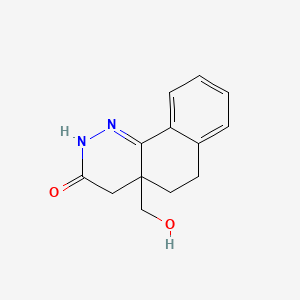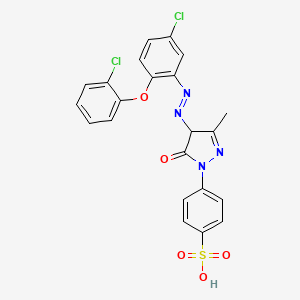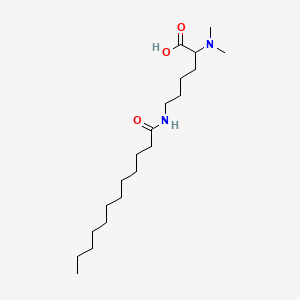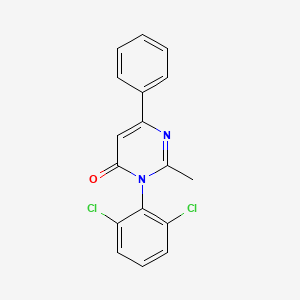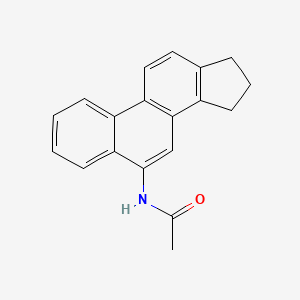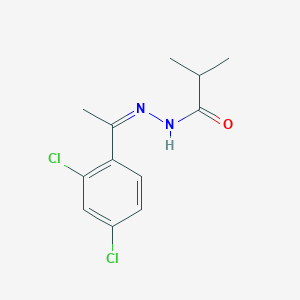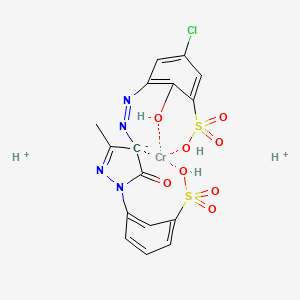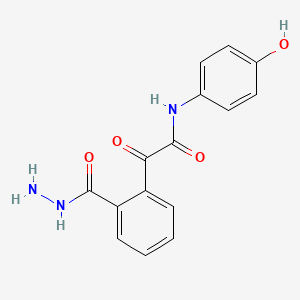
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is a complex organic compound known for its vibrant blue colorThe compound has the molecular formula C37H36N2O6S2Na and a molecular weight of 792.88 g/mol .
準備方法
The synthesis of Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt involves several steps. The process typically starts with the reaction of ethylbenzene with sulfuric acid to produce ethylbenzene sulfonic acid. This intermediate is then reacted with benzaldehyde derivatives under basic conditions to form the desired compound. Industrial production methods often involve large-scale batch reactions with stringent control over temperature and pH to ensure high yield and purity .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate groups. Common reagents used in these reactions include strong acids like sulfuric acid, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学的研究の応用
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to certain biological molecules.
Industry: Widely used as a food dye and in cosmetics.
作用機序
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and enzymes, altering their activity. The sulfonate groups play a crucial role in its binding affinity, allowing it to form stable complexes with various biomolecules. This interaction can lead to changes in cellular processes and biochemical pathways .
類似化合物との比較
Hydrogen (ethyl)(4-(alpha-(4-(ethyl(sulphonatobenzyl)amino)phenyl)benzylidene)cyclohexa-2,5-dien-1-ylidene)(sulphonatobenzyl)ammonium, sodium salt is unique due to its specific structure and functional groups. Similar compounds include:
Indigo Carmine: Another blue dye used in food and medical applications.
Tartrazine: A yellow dye with similar sulfonate groups but different chromophore structure.
特性
CAS番号 |
85353-70-4 |
|---|---|
分子式 |
C37H35N2NaO6S2 |
分子量 |
690.8 g/mol |
IUPAC名 |
sodium;[N-ethyl-4-[[4-[ethyl-[phenyl(sulfonato)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]-phenylmethanesulfonate |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(36(46(40,41)42)31-16-10-6-11-17-31)33-24-20-29(21-25-33)35(28-14-8-5-9-15-28)30-22-26-34(27-23-30)39(4-2)37(47(43,44)45)32-18-12-7-13-19-32;/h5-27,36-37H,3-4H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 |
InChIキー |
SLJRCWQWQHHOSI-UHFFFAOYSA-M |
正規SMILES |
CCN(C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)C(C3=CC=CC=C3)S(=O)(=O)[O-])C=C2)C4=CC=CC=C4)C(C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


